molecular formula C21H25N3O5S B2760768 N1-(2-methoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 941894-05-9

N1-(2-methoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B2760768
CAS No.: 941894-05-9
M. Wt: 431.51
InChI Key: JCOUMBMEYDANOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The phenyl ring in the methoxyphenethyl group is aromatic, meaning it has a stable, delocalized electron cloud. The tetrahydroquinoline group is partially saturated, meaning it has single and double bonds in the ring . The oxalamide group contains a carbonyl (C=O) group and a nitrogen, which can participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The aromatic ring could undergo electrophilic aromatic substitution. The amide group could undergo hydrolysis under acidic or basic conditions to form an amine and a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings could all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has been conducted on the synthesis of related compounds, demonstrating the versatility and potential of N1-(2-methoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide derivatives in medicinal chemistry. For instance, studies on 4-hydroxyquinolones and tetrahydroisoquinolines have revealed methods for cyclizing certain precursors to yield compounds with similar structural motifs, which are of interest for their biological activities and potential as pharmacological agents (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Pharmacological Potential

The pharmacological potential of compounds structurally related to this compound has been a focus of research, particularly in their roles as enzyme inhibitors and receptor antagonists. For example, studies on tetrahydroisoquinoline derivatives have shown significant inhibitory activity against specific enzymes, suggesting potential applications in treating diseases like Alzheimer's (Abbasi, Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018). Another study focused on the development of N1-azinylsulfonyl-1H-indoles as 5-HT6 receptor antagonists, indicating the compound's potential in cognitive enhancement and antidepressant-like effects (Zajdel, Marciniec, Satała, Canale, Kos, Partyka, Jastrzębska-Więsek, Wesołowska, Basińska-Ziobroń, Wójcikowski, Daniel, Bojarski, & Popik, 2016).

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-29-19-8-4-3-6-16(19)11-12-22-20(25)21(26)23-17-10-9-15-7-5-13-24(18(15)14-17)30(2,27)28/h3-4,6,8-10,14H,5,7,11-13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOUMBMEYDANOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.